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Compound of Interest

Compound Name: Propionyl bromide

Cat. No.: B1346559 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide used extensively in

organic synthesis to introduce the propionyl functional group into a wide range of molecules.

This process, known as propionylation, is a valuable tool in the synthesis of pharmaceuticals,

agrochemicals, and other fine chemicals. The propionyl group can significantly alter the

biological activity, solubility, and pharmacokinetic profile of a molecule, making it a key

structural motif in drug design and development.

This document provides detailed application notes and experimental protocols for the use of

propionyl bromide in the propionylation of various functional groups, including aromatic

compounds, phenols, amines, and alcohols. It also explores the relevance of propionylation in

biological systems and drug discovery.

Physicochemical Properties and Safety Information
Propionyl bromide is a colorless to light yellow fuming liquid with a pungent odor. It is highly

reactive and moisture-sensitive, hydrolyzing in the presence of water to form propionic acid and

hydrogen bromide. Due to its corrosive and flammable nature, it must be handled with extreme

caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat.
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Property Value

CAS Number 598-22-1

Molecular Formula C₃H₅BrO

Molecular Weight 136.98 g/mol

Boiling Point 103-104 °C

Density 1.521 g/mL at 25 °C

Safety Precautions:

Always handle propionyl bromide in a well-ventilated fume hood.

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields,

and a flame-retardant lab coat.

Keep away from heat, sparks, and open flames.

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as

water, alcohols, and strong bases.

In case of skin or eye contact, flush immediately with copious amounts of water and seek

medical attention.

Applications in Organic Synthesis
Propionyl bromide is a potent electrophile that readily reacts with a variety of nucleophiles to

form a new carbon-carbon or carbon-heteroatom bond, effectively introducing the propionyl

group.

Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a classic method for forming aryl ketones. Propionyl bromide,

in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), reacts with aromatic

compounds to yield propiophenone derivatives. These derivatives are important intermediates

in the synthesis of various pharmaceuticals.[1][2]
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Reaction Scheme:
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Figure 1: General scheme for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Propiophenone

Materials: Anisole, propionyl bromide, anhydrous aluminum chloride, dichloromethane

(DCM), ice, water, 5% sodium hydroxide solution, anhydrous magnesium sulfate.

Procedure:

To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C, slowly add

propionyl bromide (1.0 eq).

After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise

over 30 minutes, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

Wash the organic layer sequentially with water and 5% NaOH solution.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation to obtain propiophenone.
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Substrate Catalyst Solvent
Reaction
Time

Temperatur
e

Yield (%)

Anisole AlCl₃ DCM 2.5 h 0 °C to RT ~85-95%

Toluene AlCl₃ DCM 3 h 0 °C to RT ~80-90%

Propionylation of Phenols
Phenols can be O-acylated with propionyl bromide in the presence of a base to form phenyl

propionates. These esters can then undergo a Fries rearrangement to yield

hydroxypropiophenones, which are valuable pharmaceutical intermediates.

Reaction Scheme:

Ar-OH

Ar-OCOCH2CH3CH3CH2COBr

Base (e.g., Pyridine)

Click to download full resolution via product page

Figure 2: O-Propionylation of a phenol.

Experimental Protocol: Synthesis of Phenyl Propionate

Materials: Phenol, propionyl bromide, pyridine, diethyl ether, 1 M HCl, saturated sodium

bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

Dissolve phenol (1.0 eq) in pyridine (2.0 eq) and cool the solution to 0 °C.

Slowly add propionyl bromide (1.1 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4 hours.

Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield phenyl propionate.

Substrate Base Solvent
Reaction
Time

Temperatur
e

Yield (%)

Phenol Pyridine Pyridine 4 h 0 °C to RT >95%

4-

Methoxyphen

ol

Pyridine DCM 3 h 0 °C to RT >95%

Propionylation of Amines (Amide Formation)
Primary and secondary amines react readily with propionyl bromide to form the

corresponding propionamides. This reaction is typically carried out in the presence of a base to

neutralize the HBr byproduct.

Reaction Scheme:

R-NH2

R-NHCOCH2CH3CH3CH2COBr

Base (e.g., Triethylamine)

Click to download full resolution via product page

Figure 3: N-Propionylation of a primary amine.
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Experimental Protocol: Synthesis of N-Benzylpropionamide

Materials: Benzylamine, propionyl bromide, triethylamine (TEA), dichloromethane (DCM),

water, brine, anhydrous sodium sulfate.

Procedure:

Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.

Add propionyl bromide (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2 hours.

Wash the reaction mixture with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure

N-benzylpropionamide.

Substrate Base Solvent
Reaction
Time

Temperatur
e

Yield (%)

Benzylamine Triethylamine DCM 2 h 0 °C to RT ~90-98%

Aniline Pyridine DCM 3 h 0 °C to RT ~85-95%

Propionylation of Alcohols (Ester Formation)
Alcohols can be converted to their corresponding propionate esters by reaction with propionyl
bromide, typically in the presence of a non-nucleophilic base like pyridine or a catalyst such as

4-dimethylaminopyridine (DMAP).[3][4]

Reaction Scheme:
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R-OH

R-OCOCH2CH3CH3CH2COBr

Base (e.g., Pyridine)
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Figure 4: O-Propionylation of an alcohol.

Experimental Protocol: Synthesis of Ethyl Propionate

Materials: Ethanol, propionyl bromide, pyridine, diethyl ether, 1 M HCl, saturated sodium

bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

To a solution of ethanol (1.0 eq) in pyridine (1.5 eq) at 0 °C, add propionyl bromide (1.1

eq) dropwise.

Stir the reaction mixture at room temperature for 3 hours.

Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by distillation to

obtain ethyl propionate.

Substrate
Base/Cataly
st

Solvent
Reaction
Time

Temperatur
e

Yield (%)

Ethanol Pyridine Pyridine 3 h 0 °C to RT ~85-95%

Isopropanol
Pyridine/DMA

P
DCM 4 h 0 °C to RT ~80-90%
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Role in Drug Development and Medicinal Chemistry
The introduction of a propionyl group can have a profound impact on the pharmacological

properties of a drug molecule. This strategy is often employed in the development of prodrugs,

where an active pharmaceutical ingredient (API) is chemically modified to improve its

absorption, distribution, metabolism, and excretion (ADME) profile.

Prodrug Strategies
Esterification of hydroxyl or carboxylic acid functional groups with a propionyl moiety can

increase the lipophilicity of a drug, enhancing its ability to cross cell membranes.[1] Once

absorbed, these propionate esters are often hydrolyzed by cellular esterases to release the

active drug. A notable example is the use of propionate esters of steroids, such as testosterone

propionate, to prolong their duration of action.[5]

Structure-Activity Relationship (SAR) Studies
The propionyl group can also directly contribute to the binding of a drug to its target receptor. In

structure-activity relationship (SAR) studies, the replacement of other alkyl or acyl groups with

a propionyl group can provide valuable insights into the optimal size and shape of a ligand for a

particular binding pocket.

Propionylation in Biological Systems
In addition to its use in synthetic chemistry, propionylation is a naturally occurring post-

translational modification (PTM) of proteins.[6] This modification, where a propionyl group is

added to the ε-amino group of a lysine residue, is analogous to the well-studied process of

acetylation.

Histone Propionylation and Gene Regulation
Propionylation of histone proteins plays a role in the regulation of gene expression.[6] The

addition of a propionyl group to lysine residues on histone tails neutralizes their positive

charge, which is thought to weaken the interaction between histones and DNA, leading to a

more open chromatin structure that is permissive for transcription.
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Figure 5: A simplified signaling pathway of protein propionylation.

This pathway highlights how metabolic intermediates like propionyl-CoA can influence gene

expression through the enzymatic modification of histones. Dysregulation of this process has

been implicated in various diseases, making the enzymes involved potential therapeutic

targets.[7]

Conclusion
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Propionyl bromide is a powerful and versatile reagent for the introduction of the propionyl

group into a diverse range of organic molecules. The resulting propionylated compounds have

significant applications in the pharmaceutical industry, both as active ingredients and as

prodrugs with improved pharmacokinetic properties. Furthermore, the growing understanding of

the role of protein propionylation in biological systems opens up new avenues for drug

discovery and development. The protocols and data presented in these application notes

provide a valuable resource for researchers and scientists working in the fields of organic

synthesis, medicinal chemistry, and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. orgosolver.com [orgosolver.com]

4. researchgate.net [researchgate.net]

5. Long-lived testosterone esters in the rat - PMC [pmc.ncbi.nlm.nih.gov]

6. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics
[creative-proteomics.com]

7. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Propionyl Bromide: A Versatile Reagent for Introducing
the Propionyl Group into Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346559#propionyl-bromide-for-introducing-the-
propionyl-group-into-molecules]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1346559?utm_src=pdf-body
https://www.benchchem.com/product/b1346559?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12393139/
https://pubmed.ncbi.nlm.nih.gov/12393139/
https://www.researchgate.net/figure/Propionylation-workflow-and-overview-of-the-different-protocols-A-Propionylation-is_fig3_277088400
https://orgosolver.com/reaction-library/acid-chlorides/ester-formation-alcohol-pyridine
https://www.researchgate.net/publication/275068215_Enhancement_of_Esterification_of_Propionic_Acid_with_Isopropyl_Alcohol_by_Pervaporation_Reactor
https://pmc.ncbi.nlm.nih.gov/articles/PMC42556/
https://www.creative-proteomics.com/resource/protein-propionylation-mechanisms-significance-implications.htm
https://www.creative-proteomics.com/resource/protein-propionylation-mechanisms-significance-implications.htm
https://www.prepchem.com/n-2-benzyl-propenoyl-glycine-benzyl-ester/
https://www.benchchem.com/product/b1346559#propionyl-bromide-for-introducing-the-propionyl-group-into-molecules
https://www.benchchem.com/product/b1346559#propionyl-bromide-for-introducing-the-propionyl-group-into-molecules
https://www.benchchem.com/product/b1346559#propionyl-bromide-for-introducing-the-propionyl-group-into-molecules
https://www.benchchem.com/product/b1346559#propionyl-bromide-for-introducing-the-propionyl-group-into-molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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